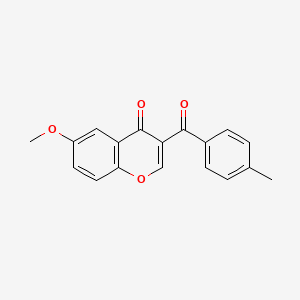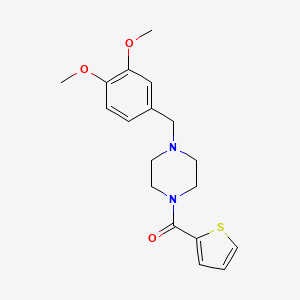
5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide, also known as TMB-2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TMB-2 belongs to the class of compounds known as benzothiazolamines, which have been shown to possess a range of biological activities.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide is its relatively high cost compared to other compounds used in research.
Future Directions
There are several future directions for research on 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide. One area of research is the development of more efficient synthesis methods to reduce the cost of producing 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide. Another area of research is the investigation of the potential therapeutic applications of 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide and its potential side effects.
Synthesis Methods
The synthesis method of 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide involves a multi-step process that starts with the reaction of 5-methyl-2-furancarboxylic acid with thionyl chloride to form 5-methyl-2-furoyl chloride. The resulting compound is then reacted with 2-aminobenzothiazole in the presence of triethylamine to yield 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide. This synthesis method has been optimized to produce high yields of 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide with good purity.
Scientific Research Applications
5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide has been shown to possess a range of biological activities that make it a promising candidate for therapeutic applications. One of the most significant areas of research on 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide is its potential as an anti-cancer agent. Studies have shown that 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide can inhibit the growth of cancer cells in vitro and in vivo, making it a potential treatment option for various types of cancer.
properties
IUPAC Name |
5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-6-7-10(17-8)12(16)15-13-14-9-4-2-3-5-11(9)18-13/h6-7H,2-5H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHKLXMFVXBOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)
![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)

![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)


![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)



![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)